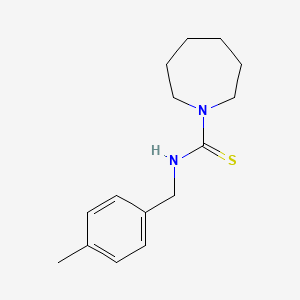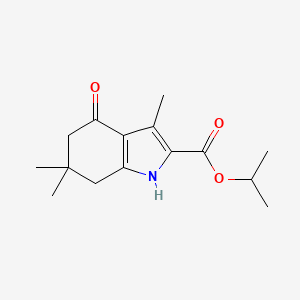
isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves complex chemical reactions, including cascade recyclization and intramolecular cyclization processes. For instance, isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates have been shown to react with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, yielding compounds with spiro[furan-2,3′-indole] structures through a cascade recyclization process (Silaichev, Aliev, & Maslivets, 2009).
Molecular Structure Analysis
Molecular structure analysis of these compounds, particularly through X-ray crystallography, has provided detailed insights into their complex architectures. The crystalline and molecular structure investigations reveal the intricate arrangement of atoms and the stereochemistry of the synthesized compounds, aiding in understanding their chemical behavior and potential applications (Silaichev, Aliev, & Maslivets, 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including photoreversible transformations and intramolecular cyclizations. For instance, derivatives exhibiting photoreversible color changes under specific conditions have been studied for their potential in developing new photochromic materials. The reversible transitions between different molecular forms allow these compounds to be used in optical storage devices and photoresponsive systems (Shimizu, Kokado, & Inoue, 1969).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are crucial for the practical application of these compounds. Understanding these properties helps in designing and developing new materials with desired characteristics for specific applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming diverse derivatives, are essential aspects of research on these compounds. Studies focusing on the reactivity and stability of these compounds contribute to expanding the applications of these materials in various fields, including materials science and pharmaceuticals.
For more in-depth information on each aspect mentioned above, the following references provide detailed insights and research findings on the synthesis, molecular structure, chemical reactions, and properties of compounds related to isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate:
- Silaichev, P., Aliev, Z. G., & Maslivets, A. N. (2009). Russian Journal of Organic Chemistry. Link to source.
- Shimizu, I., Kokado, H., & Inoue, E. (1969). Bulletin of the Chemical Society of Japan. Link to source.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is involved in the synthesis of complex molecular structures, which are of interest due to their potential biological activities and chemical properties. For instance, isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, closely related to the specified compound, have been studied for their ability to undergo cascade recyclizations with cyclic enamines, leading to the formation of various substituted tetraones. These reactions highlight the compound's role in synthesizing intricate molecular frameworks, potentially useful in developing new chemical entities with unique properties (Silaichev, Aliev, & Maslivets, 2009).
Antimycobacterial Activity
Research on derivatives of isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has demonstrated their potential in antimicrobial applications. A study on the synthesis and structural elucidation of 4-indolyl-1,4-dihydropyridine derivatives possessing various ester groups, related to the compound , showed moderate antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings underscore the relevance of such compounds in developing new therapeutic agents against tuberculosis, highlighting the significance of their chemical modifications and the role of ester groups in modulating biological activity (Baydar et al., 2017).
Catalytic Applications
The compound's structural motif is also explored in catalytic processes, indicating its versatility in synthetic organic chemistry. For example, carboxylation and ethoxycarbonylation reactions of indoles, facilitated by metal complexes, showcase the utility of indole derivatives in introducing carboxylate groups under specific conditions. This aspect of research points to the broader applicability of isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in synthesizing carboxylic acid derivatives, which are pivotal in pharmaceutical and materials science (Nemoto et al., 2016).
Molecular Modeling and Drug Design
The exploration of indole derivatives in molecular modeling and drug design emphasizes the significance of isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in pharmaceutical research. Studies involving the synthesis of related compounds and their evaluation against specific biological targets contribute to understanding the molecular basis of drug interactions and the design of new therapeutic agents. This research area highlights the compound's potential as a scaffold in drug discovery, underscoring the importance of its structural and functional diversity (Baydar et al., 2017).
Propiedades
IUPAC Name |
propan-2-yl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-8(2)19-14(18)13-9(3)12-10(16-13)6-15(4,5)7-11(12)17/h8,16H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTUMFXVJCJTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



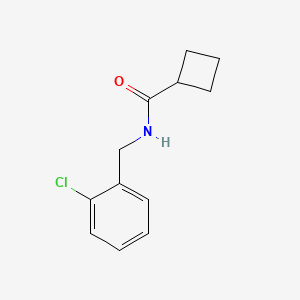
![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)
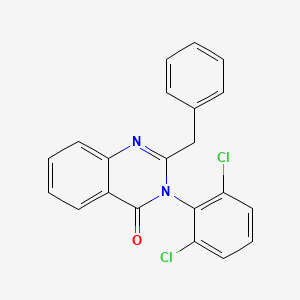
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)
![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)
![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)
![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)
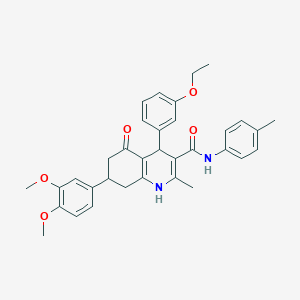
![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)
![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
